molecular formula C27H20N4O4S B11775982 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B11775982
M. Wt: 496.5 g/mol
InChI Key: PVSDIWFASFYUIS-UHFFFAOYSA-N
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Description

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structural features, including a cyano group, a methoxyphenyl group, a phenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine-2-thiol with N-(3-nitrophenyl)acetamide under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors, precise control of reaction parameters, and efficient purification techniques are essential to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, dyes, or agrochemicals.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of functional groups like the cyano, nitro, and methoxyphenyl groups can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide: can be compared with other pyridine derivatives that have similar functional groups.

    4-(4-Methoxyphenyl)-6-phenylpyridin-2-amine: This compound shares the pyridine core and methoxyphenyl group but lacks the cyano and nitro groups.

    3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridine-2-thiol: This compound is structurally similar but does not have the acetamide and nitrophenyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical reactivity and biological activity

Properties

Molecular Formula

C27H20N4O4S

Molecular Weight

496.5 g/mol

IUPAC Name

2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C27H20N4O4S/c1-35-22-12-10-18(11-13-22)23-15-25(19-6-3-2-4-7-19)30-27(24(23)16-28)36-17-26(32)29-20-8-5-9-21(14-20)31(33)34/h2-15H,17H2,1H3,(H,29,32)

InChI Key

PVSDIWFASFYUIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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